
2-Amino-5-bromobenzoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-5-bromobenzoic acid hydrochloride is an organic compound with the molecular formula C7H6BrNO2·HCl. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 5 on the benzene ring are replaced by an amino group and a bromine atom, respectively. This compound is often used as an intermediate in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Amino-5-bromobenzoic acid hydrochloride can be synthesized through the bromination of 2-aminobenzoic acid. The process involves the addition of bromine to a solution of 2-aminobenzoic acid in glacial acetic acid at a controlled temperature. The reaction mixture is then stirred, and the product is isolated by filtration and purification .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems and advanced purification techniques helps in achieving consistent quality and efficiency in production .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-5-bromobenzoic acid hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The amino group can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the compound, such as nitro or hydroxyl derivatives.
Aplicaciones Científicas De Investigación
2-Amino-5-bromobenzoic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a building block for biologically active molecules.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of hepatitis C virus NS5b RNA polymerase inhibitors.
Industry: The compound is used in the production of dyes and as an analytical reagent for the determination of metals such as cobalt, copper, nickel, and zinc
Mecanismo De Acción
The mechanism of action of 2-amino-5-bromobenzoic acid hydrochloride involves its interaction with specific molecular targets. The amino group and bromine atom on the benzene ring allow the compound to participate in various biochemical pathways. For example, in the development of enzyme inhibitors, the compound binds to the active site of the enzyme, blocking its activity and thereby exerting its effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-4-bromobenzoic acid
- 2-Amino-5-chlorobenzoic acid
- 2-Amino-5-methylbenzoic acid
- 2-Amino-5-fluorobenzoic acid
- 3-Amino-5-bromobenzoic acid
Uniqueness
2-Amino-5-bromobenzoic acid hydrochloride is unique due to the specific positioning of the amino group and bromine atom on the benzene ring. This unique structure allows it to participate in specific reactions and interact with particular molecular targets, making it valuable in various applications such as the synthesis of enzyme inhibitors and the determination of metals .
Propiedades
Fórmula molecular |
C7H7BrClNO2 |
|---|---|
Peso molecular |
252.49 g/mol |
Nombre IUPAC |
2-amino-5-bromobenzoic acid;hydrochloride |
InChI |
InChI=1S/C7H6BrNO2.ClH/c8-4-1-2-6(9)5(3-4)7(10)11;/h1-3H,9H2,(H,10,11);1H |
Clave InChI |
STMPMRCXTLGTNM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Br)C(=O)O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



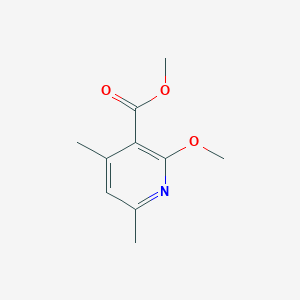
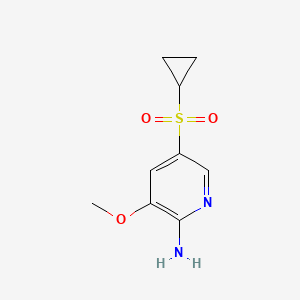

![n-[2-(4-Methylphenyl)benzoxazol-5-yl]acetamidine](/img/structure/B13927122.png)

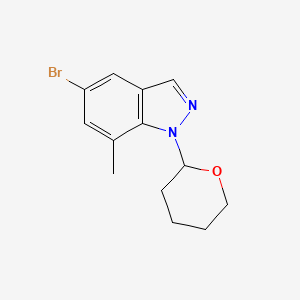
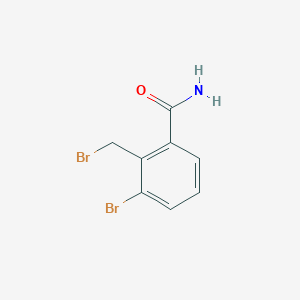
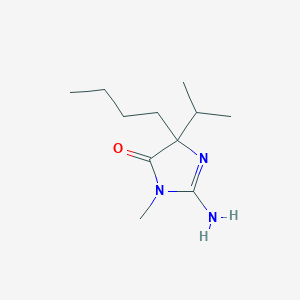
![Tert-butyl 3-bromo-6A,7,9,10-tetrahydropyrazino[1,2-D]pyrido[3,2-B][1,4]oxazine-8(6H)-carboxylate](/img/structure/B13927149.png)
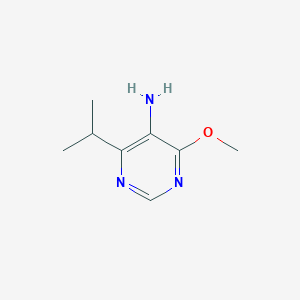


![3-[(4-Nitrobenzoyl)oxy]benzoic acid](/img/structure/B13927163.png)
